2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-[(4-Methoxyphenyl)amino]-3-{(E)-[(4-Methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a pyrido[1,2-a]pyrimidin-4-one derivative characterized by two 4-methoxyphenyl substituents. The amino group at position 2 and the iminomethyl group at position 3 adopt an (E)-configuration, which influences molecular geometry and intermolecular interactions.
Properties
Molecular Formula |
C23H20N4O3 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-3-[(4-methoxyphenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N4O3/c1-29-18-10-6-16(7-11-18)24-15-20-22(25-17-8-12-19(30-2)13-9-17)26-21-5-3-4-14-27(21)23(20)28/h3-15,25H,1-2H3 |
InChI Key |
DBZSHJLAPLDFKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions. One efficient method for synthesizing similar compounds involves a three-component reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . This reaction is carried out in an ethanolic solution under ultrasound irradiation, which enhances the reaction rate and yield.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Methoxy vs. Methyl Groups
Replacing methoxy with methyl groups (e.g., 2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one, ) reduces polarity and molecular weight (368.44 g/mol vs. higher for methoxy derivatives). Methoxy groups, being electron-donating, increase resonance stabilization and may enhance binding to electron-deficient targets, whereas methyl groups offer steric bulk without significant electronic effects .
Electron-Withdrawing Substituents
The 4-chlorophenyl group may reduce solubility compared to methoxy derivatives but improve affinity for hydrophobic binding pockets .
Structural Modifications and Functional Groups
Benzyl and Alkyl Substituents
The introduction of 4-methylbenzyl groups (e.g., ) adds a methylene bridge, increasing steric hindrance and molecular weight. Such modifications could hinder rotational freedom and affect binding kinetics in biological systems .
Heterocyclic Additions
Compounds with fused thiazolidinone rings (e.g., 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one, ) exhibit enhanced structural complexity.
Piperazine and Diazepane Derivatives
European Patent compounds () feature piperazine or diazepane substituents (e.g., 7-(1,4-diazepan-1-yl)-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one). These nitrogen-rich groups improve water solubility and bioavailability, making them advantageous for drug design compared to methoxy-only analogs .
Selenylation Derivatives
Electro-oxidative selenylation () yields 3-selenyl analogs (e.g., 3g: 67% yield, m.p. 161–162°C; 3h: 96% yield, m.p. 133–134°C). Higher yields in fluorophenyl derivatives (3h) suggest substituent-dependent reactivity.
Thiazolidinone Derivatives
Thiazolidinone-containing compounds (, e.g., BH30563: m.w. 513.68 g/mol) exhibit higher molecular weights due to additional sulfur and carboxamide groups. These modifications may impact pharmacokinetic properties, such as half-life and tissue penetration .
Data Tables
Table 1: Substituent Effects on Key Properties
*Estimated based on molecular formula.
Table 2: Heterocyclic Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
